molecular formula C16H13BrN2O2S B3681492 3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BROMOPHENYL)PROPANAMIDE

3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BROMOPHENYL)PROPANAMIDE

Cat. No.: B3681492
M. Wt: 377.3 g/mol
InChI Key: BZYWEINXXHJYOQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide is a complex organic compound with the molecular formula C16H13BrN2O2S. This compound is known for its unique structural features, which include a benzoxazole ring and a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of magnetic solid acid nanocatalysts, for example, has been shown to produce high yields of benzoxazole derivatives under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines or alcohols .

Scientific Research Applications

3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-ylsulfanyl)-N~1~-(2-bromophenyl)propanamide is unique due to its combination of a benzoxazole ring and a bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-11-5-1-2-6-12(11)18-15(20)9-10-22-16-19-13-7-3-4-8-14(13)21-16/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYWEINXXHJYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BROMOPHENYL)PROPANAMIDE

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